2-[2-(3,4-dimethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethoxyphenyl group at position 2 and an acetamide moiety linked to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the dimethoxy substituents may influence electronic properties and binding interactions.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O4/c1-33-19-7-6-14(10-20(19)34-2)17-12-18-22(32)29(8-9-30(18)28-17)13-21(31)27-16-5-3-4-15(11-16)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDENPSAAMHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrazin-4-one Derivatives
- N-(3,4-Dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS 1224000-98-9) Structural Differences: Replaces the 3,4-dimethoxyphenyl group with 4-methoxyphenyl and substitutes the trifluoromethylphenyl with 3,4-dimethylphenyl. Methoxy vs. dimethoxy substituents alter electron density, which could modulate receptor binding .
Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- 2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide Structural Differences: Features a pyrazolo[3,4-d]pyrimidinone core instead of pyrazolo[1,5-a]pyrazinone, with a 4-fluorophenyl group at position 1. Implications: The pyrimidine ring introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity. The fluorophenyl group may enhance metabolic stability compared to dimethoxyphenyl .
N-(3-Methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
- Structural Differences : Substitutes the trifluoromethylphenyl group with 3-methoxyphenyl and adds a methyl group at position 1 of the pyrazolo-pyrimidine core.
- Implications : The methyl group on the core may restrict conformational flexibility, while the methoxy group offers moderate electron-donating effects .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Core Rigidity: Pyrazolo[1,5-a]pyrazinone cores exhibit planar conformations, favoring π-π stacking in enzyme binding pockets, whereas pyrazolo[3,4-d]pyrimidinones offer more hydrogen-bonding sites .
- Synthetic Accessibility : Target compound synthesis may require multi-step routes involving cyclization and amide coupling, similar to methods in , but yields and purity data are lacking in the evidence.
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